molecular formula C8H8O3 B3049627 3-Hydroxy-4-(hydroxymethyl)benzaldehyde CAS No. 212914-85-7

3-Hydroxy-4-(hydroxymethyl)benzaldehyde

Cat. No. B3049627
CAS RN: 212914-85-7
M. Wt: 152.15 g/mol
InChI Key: PXSCMNWEKBBGMW-UHFFFAOYSA-N
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Description

3-Hydroxy-4-(hydroxymethyl)benzaldehyde , also known by its IUPAC name 4-hydroxy-3-(hydroxymethyl)benzaldehyde , is a chemical compound with the molecular formula C₈H₈O₃ . It is a white to off-white powder with a melting point range of 140-145°C . This compound exhibits interesting properties and has applications in various fields.


Synthesis Analysis

The synthesis of this compound involves several methods, including formylation of suitable precursors. One common approach is the Vilsmeier-Haack reaction , where an aromatic compound reacts with DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to form the aldehyde group. Further hydroxylation leads to the desired product .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a hydroxymethyl group (-CH₂OH ) attached at the para position and a hydroxy group (-OH ) at the meta position. The aldehyde functional group (-CHO ) is located at the ortho position relative to the hydroxymethyl group .


Physical And Chemical Properties Analysis

  • Melting Point : 140-145°C .

Scientific Research Applications

  • Crystal Structure and Hirshfeld Surface Analysis

    • Subheading: Synthesis in Crystallography
    • Details: The compound is used in synthesizing 3-(Hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, contributing to the understanding of molecular crystal structures through O—H⋯O and C—H⋯O hydrogen bonds forming double ribbons (Gümüş et al., 2022).
  • Novel Isochromene Derivatives Synthesis

    • Subheading: Chemical Synthesis and Diversity
    • Details: The compound plays a role in the synthesis of novel 3-amino-4-amido-1H-isochromenes, enhancing the diversity of chemical compounds through tandem Ugi Reaction/Nucleophilic Substitution (Banfi et al., 2010).
  • Vibrational Spectral Studies and NLO Properties

    • Subheading: Spectroscopy and Nonlinear Optics
    • Details: Investigates the molecular structure and vibrational spectral studies of substituted benzaldehydes, contributing to the understanding of their nonlinear optical (NLO) properties (Yadav, Sharma, & Kumar, 2018).
  • Regioselective Protection in Organic Chemistry

    • Subheading: Organic Synthesis
    • Details: Applied in the regioselective protection of hydroxyl groups in 3,4-dihydroxy-benzaldehyde, illustrating a method crucial in organic synthesis (Plourde & Spaetzel, 2002).
  • Fluorometric Detection of Nitroaromatics

    • Subheading: Analytical Chemistry
    • Details: Used in synthesizing Schiff base ligands for fluorometric detection of nitroaromatics, indicating its potential in environmental monitoring and safety (Chattopadhyay et al., 2018).
  • Synthesis of Schiff Base Compounds for Corrosion Inhibition

    • Subheading: Materials Science
    • Details: Involved in synthesizing Schiff base compounds to inhibit the corrosion of steel, demonstrating its applicability in corrosion science (Emregül & Hayvalı, 2006).
  • Characterization of Nonlinear Optical Crystals

    • Subheading: Optical Materials
    • Details: Important in the characterization of nonlinear optical crystals, particularly for its large second order nonlinear optical susceptibility (Salary et al., 1999).

Safety and Hazards

While 3-Hydroxy-4-(hydroxymethyl)benzaldehyde is generally considered safe, it is essential to handle it with care. Standard laboratory precautions should be followed. Always consult safety data sheets (SDS) for specific handling instructions and safety information .

properties

IUPAC Name

3-hydroxy-4-(hydroxymethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-4-6-1-2-7(5-10)8(11)3-6/h1-4,10-11H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSCMNWEKBBGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629336
Record name 3-Hydroxy-4-(hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

212914-85-7
Record name 3-Hydroxy-4-(hydroxymethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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